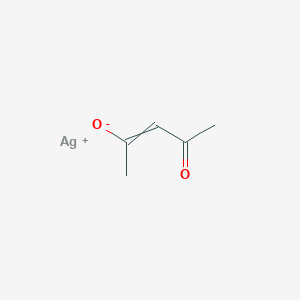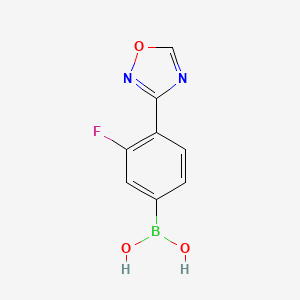
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClFN₂O₂ and a molecular weight of 238.69 g/mol . It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoropyrrolidine with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions typically involve controlled temperature and pressure to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.
Analyse Chemischer Reaktionen
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for testing and calibration purposes.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: It is employed in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluoropyrrolidine-2-carbonyl)morpholine hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Chloropyrrolidine-2-carbonyl)morpholine hydrochloride
- 4-(4-Bromopyrrolidine-2-carbonyl)morpholine hydrochloride
- 4-(4-Iodopyrrolidine-2-carbonyl)morpholine hydrochloride
Eigenschaften
Molekularformel |
C9H16ClFN2O2 |
|---|---|
Molekulargewicht |
238.69 g/mol |
IUPAC-Name |
(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H |
InChI-Schlüssel |
VMZKZPYNDJCBGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2CC(CN2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)




![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)

![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)


![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)



